molecular formula C14H12BrClN2O B12125437 Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- CAS No. 1152544-08-5

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-

Cat. No.: B12125437
CAS No.: 1152544-08-5
M. Wt: 339.61 g/mol
InChI Key: FAJADCASLHHBSJ-UHFFFAOYSA-N
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Description

Benzenecarboximidamide derivatives are a class of compounds characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂). The compound "Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-" features a unique substitution pattern: a 4-bromo-2-chlorophenoxy group attached via a methylene bridge to the benzene ring. This halogenated substituent introduces steric bulk and electronic effects, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

1152544-08-5

Molecular Formula

C14H12BrClN2O

Molecular Weight

339.61 g/mol

IUPAC Name

4-[(4-bromo-2-chlorophenoxy)methyl]benzenecarboximidamide

InChI

InChI=1S/C14H12BrClN2O/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H3,17,18)

InChI Key

FAJADCASLHHBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride in the presence of a base to form the intermediate 4-[(4-bromo-2-chlorophenoxy)methyl]benzyl chloride. This intermediate is then reacted with benzenecarboximidamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 4-bromo-2-chlorophenoxy group is more sterically hindered and electron-withdrawing compared to phenylpiperazine or alkyl chains in analogs. This may reduce solubility in polar solvents but enhance stability against metabolic degradation.
  • Synthesis : Analogous compounds (e.g., Compounds 10 and 11) are synthesized via nucleophilic substitution of an imidate intermediate with amines. The target compound would likely require a similar approach, but the bulky halogenated amine could lower yields due to steric hindrance .

Table 2: Antifungal Activity of Selected Derivatives

Compound Name % Inhibition of Pneumocystis carinii Notes Reference
N-Butyl derivative (Compound 10) Not explicitly reported Tested in DMEM with 10% FBS
N-Fluorobenzyl derivatives (Compounds 22–23) 40–60% inhibition Dose-dependent activity observed
Pafuramidine Maleate Antiparasitic (malaria, sleeping sickness) Clinical applications noted
Target Compound Not reported Potential for halogen-enhanced activity N/A

Key Observations :

  • Antifungal Potential: Fluorinated analogs (e.g., Compounds 22–23) exhibit moderate antifungal activity, suggesting that halogenation (as in the target compound) could enhance target binding via hydrophobic or halogen-bonding interactions .
  • Therapeutic Scope : Pafuramidine’s use in parasitic infections highlights the versatility of benzenecarboximidamide scaffolds. The target compound’s bromo-chloro substituent may broaden its spectrum against resistant pathogens .

Physicochemical and Analytical Comparisons

  • Melting Points : Derivatives like Compound 10 have high melting points (280–284°C), attributed to ionic hydrochloride salts and aromatic stacking. The target compound’s halogenated substituent may further elevate its melting point due to increased molecular weight and crystallinity .
  • Spectroscopic Signatures : The ¹H-NMR of analogs shows broad peaks for NH groups (~δ 9.3) and aromatic protons. The target compound’s NMR would likely display distinct aromatic splitting patterns due to the asymmetric 4-bromo-2-chloro group. IR would feature C=N stretches (~1,665 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹) .

Biological Activity

Benzenecarboximidamide, specifically 4-[(4-bromo-2-chlorophenoxy)methyl]-, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzenecarboximidamide core with a substitution of a 4-bromo-2-chlorophenoxy group. The synthesis typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride, followed by treatment with cyanamide under acidic conditions. This method is noted for its efficiency and environmentally friendly profile due to the use of ionic liquids as solvents.

The biological activity of benzenecarboximidamide derivatives, including the 4-[(4-bromo-2-chlorophenoxy)methyl]- variant, often involves interactions with specific enzymes and proteins. These compounds can modulate enzyme activities, potentially leading to various therapeutic effects. For instance, they may act as inhibitors of serine proteases or exhibit antimicrobial properties.

Applications in Research

Research has indicated that this compound can serve as a building block in the synthesis of more complex molecules and is employed in studies related to enzyme interactions and protein binding. Its unique structure allows it to be investigated for potential therapeutic effects in conditions such as inflammation and cancer.

Comparative Analysis

To better understand the biological activity of benzenecarboximidamide, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
BenzamidineC7H8N2Serine protease inhibitorSimple amidine structure
N-(3-methylphenyl)benzenecarboximidamideC15H16N2Antimicrobial propertiesMethyl substitution increases lipophilicity
Benzenecarboximidamide, 3,4-diaminoC8H10N4Antibacterial activity against MRSAContains additional amino groups enhancing reactivity

The presence of bromine and chlorine atoms in 4-[(4-bromo-2-chlorophenoxy)methyl]- enhances its reactivity and selectivity towards specific biological targets compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the potential agricultural applications of benzenecarboximidamide derivatives as herbicides or fungicides due to their biological activity. For example, compounds in this class have shown effectiveness against various plant pathogens and pests, suggesting their utility in crop protection .

Additionally, investigations into the pharmacological properties of these compounds have revealed promising results in vitro. For instance, studies have demonstrated their ability to inhibit specific enzymes involved in disease processes, highlighting their potential as therapeutic agents .

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